Bismuth trichloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Catalyst

One of the most prominent uses of bismuth trichloride is as a Lewis acid catalyst. Lewis acids are electron-pair acceptors, and bismuth trichloride readily accepts lone pairs from electron-rich molecules, facilitating various chemical reactions. This property makes it valuable in:

Organic synthesis

BiCl₃ plays a role in numerous organic transformations, including:

Polymerization

BiCl₃ can act as a catalyst for the polymerization of various monomers, contributing to the development of new polymeric materials .

Precursor for Bismuth-based Materials

Bismuth trichloride serves as a precursor for various bismuth-based materials with unique properties, including:

- Bismuth oxychloride (BiOCl): This material finds applications in photocatalysis, solar cells, and gas sensors due to its semiconducting properties .

- Bismuth thin films: BiCl₃ can be used to deposit thin films of bismuth onto various substrates, which are utilized in research related to superconductivity, thermoelectricity, and spintronics .

Other Research Applications

Beyond its role as a catalyst and precursor, bismuth trichloride has additional research applications, including:

- Ionic liquids: BiCl₃ can be used to synthesize ionic liquids, which are salts with unique properties like high thermal stability and ionic conductivity, useful in various research areas .

- Material characterization: BiCl₃ serves as an etching agent for certain materials, allowing researchers to study their surface morphology and properties .

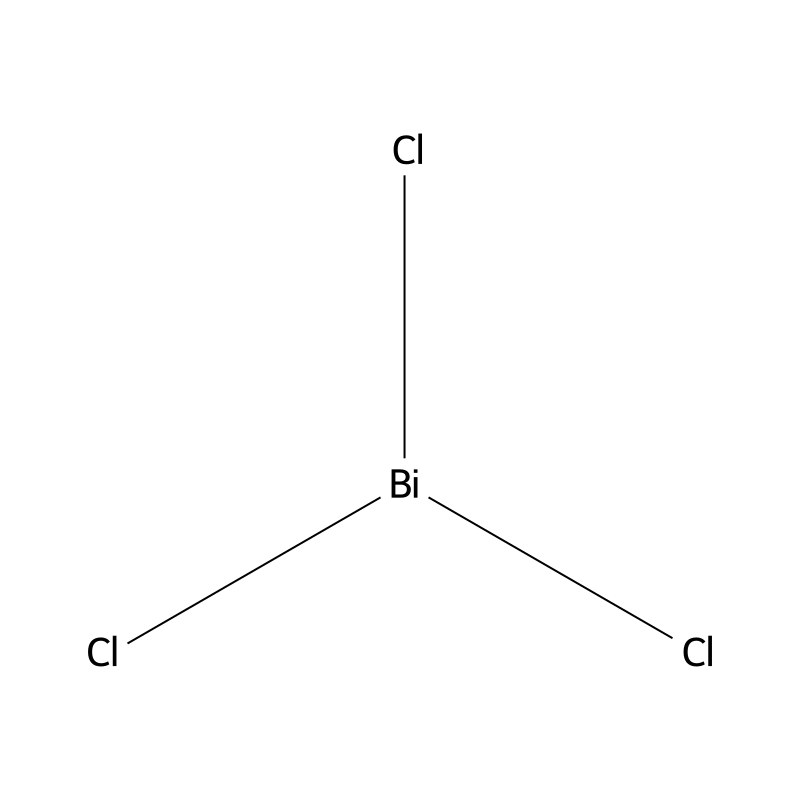

Bismuth trichloride, with the chemical formula , is an inorganic compound characterized by its yellow solid appearance and solubility in polar solvents like water. It is a covalent compound where one bismuth atom is surrounded by three chlorine atoms, adopting a pyramidal structure in both the gas phase and crystal form. The molecular weight of bismuth trichloride is 315.34 g/mol, and it has a melting point of approximately 230-232 °C and a boiling point of 447 °C .

- Formation: It can be synthesized through multiple methods, including:

- Direct reaction with chlorine gas:

- Reaction with hydrochloric acid and bismuth pentoxide:

- Direct reaction with chlorine gas:

- Hydrolysis: Bismuth trichloride readily hydrolyzes in water to form bismuth oxychloride:

- Reactions with Reducing Agents: It can be reduced to metallic bismuth by various reducing agents

Bismuth trichloride exhibits biological activity primarily in medicinal applications. It has been used in treating gastrointestinal disorders, such as peptic ulcers and diarrhea, due to its antimicrobial properties. Additionally, it is recognized for its potential use in cancer therapies, particularly as a radiosensitizer in certain types of cancer treatments .

Several methods for synthesizing bismuth trichloride include:

- Direct Chlorination: Passing chlorine gas over heated bismuth.

- Hydrochloric Acid Reaction: Adding hydrochloric acid to bismuth oxide or bismuth nitrate.

- Sodium Chloride Reaction: Mixing sodium chloride with bismuth nitrate produces sodium nitrate as a byproduct:

- Potassium Bismuthate Reaction: Reacting potassium bismuthate with hydrochloric acid also yields bismuth trichloride .

Bismuth trichloride has diverse applications across various fields:

- Catalyst: Used in organic synthesis reactions such as acetolysis and hydrolysis.

- Textile Industry: Acts as a mordant for dyeing processes.

- Pharmaceuticals and Cosmetics: Incorporated in formulations for its beneficial properties.

- Chemical Synthesis: Serves as a precursor for other bismuth compounds .

Interaction studies involving bismuth trichloride focus on its reactivity with other compounds:

- It forms complexes with various ligands, exhibiting Lewis acid behavior.

- Bismuth trichloride interacts with hydrogen sulfide to produce hydrochloric acid and bismuth sulfide:

- The compound's hydrolysis leads to the formation of bismuth oxychloride, which can be reversed by adding hydrochloric acid, demonstrating its dynamic equilibrium behavior

Bismuth trichloride shares similarities with several other compounds. Here are some notable comparisons:

Compound Chemical Formula Unique Features Bismuth oxychloride Forms from hydrolysis of bismuth trichloride; used in cosmetics. Antimony trichloride Similar pyramidal structure; used in organic synthesis. Arsenic trichloride Exhibits similar reactivity; used in semiconductor manufacturing. Lead(II) chloride Less soluble than bismuth trichloride; used in lead-acid batteries. Bismuth trichloride is unique due to its specific applications in medicine and organic synthesis, along with its distinctive biological activity compared to these similar compounds .

Bismuth trichloride is an inorganic compound with the chemical formula bismuth chloride three, consisting of one bismuth atom bonded to three chlorine atoms. The compound serves as the most common source of bismuth three plus ions and represents a covalent compound despite containing a metal center. With a molecular weight of 315.34 grams per mole, bismuth trichloride appears as white to yellowish crystalline solid that exhibits hygroscopic properties.

The compound possesses several alternative names including bismuth three chloride, trichlorobismuth, bismuthine trichloro, and historically "butter of bismuth". These nomenclature variations reflect the compound's historical significance and widespread recognition across different chemical contexts. The Chemical Abstracts Service registry number for bismuth trichloride is 7787-60-2, providing standardized identification for commercial and research purposes.

The molecular structure demonstrates the compound's covalent nature, with bismuth forming three single bonds to chlorine atoms while maintaining a lone pair of electrons on the central bismuth atom. This electronic configuration results in distinctive geometric arrangements that influence both the compound's physical properties and chemical reactivity patterns.

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (96.15%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (96.15%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant